

Unveiling the Selectivity of Fostamatinib's Active Metabolite R406: A Cross-Reactivity Comparison

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for predicting potential off-target effects and elucidating its full therapeutic potential. This guide provides a comprehensive comparison of the in vitro cross-reactivity of R406, the active metabolite of the spleen tyrosine kinase (Syk) inhibitor **Fostamatinib**, against a broad panel of kinases.

R406, a potent inhibitor of Syk, plays a crucial role in modulating immune responses.[1][2] However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, which can contribute to both its therapeutic efficacy and potential adverse effects.[3][4][5] Extensive in vitro profiling has revealed that while R406 is selective outside the kinase domain, it interacts with numerous protein kinases at therapeutically relevant concentrations.[3][4][5] This guide summarizes the quantitative data from these profiling studies, details the experimental methodologies employed, and visualizes key biological and experimental workflows to offer a clear and objective overview of R406's selectivity.

Quantitative Kinase Inhibition Profile of R406

To provide a clear comparative overview, the following table summarizes the inhibitory activity of R406 against a panel of 139 kinases, as determined by in vitro isolated enzyme activity assays. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.



Kinase Target	pIC50	Kinase Target	pIC50	Kinase Target	pIC50
SYK	8.4	DDR1	7.6	LOK	6.8
FLT3	8.5	ZAK (MLTK)	7.6	МАРКАРК3	6.8
TRKA	8.3	SLK	7.6	MINK1	6.8
TRKB	8.3	TNK2 (ACK1)	7.6	MST1	6.8
TRKC	8.3	AURKC	7.5	MST2	6.8
KDR (VEGFR2)	8.2	CLK1	7.5	p38-alpha (MAPK14)	6.8
RET	8.2	CLK2	7.5	p38-delta (MAPK13)	6.8
MER (MERTK)	8.1	DRAK1 (STK17A)	7.5	PAK2	6.8
TYRO3 (RSE)	8.1	DYRK2	7.5	PAK3	6.8
AXL	8.0	HIPK1	7.5	PAK4	6.8
KIT	8.0	HIPK2	7.5	PAK5 (PAK7)	6.8
LTK (TYK1)	8.0	HIPK3	7.5	PAK6	6.8
PDGFRB	8.0	HPK1 (MAP4K1)	7.5	PHKG1	6.8
TIE2 (TEK)	8.0	LCK	7.5	PHKG2	6.8
BLK	7.9	MYLK	7.5	PIM1	6.8
FGR	7.9	МҮОЗА	7.5	PIM2	6.8
FYN	7.9	МҮОЗВ	7.5	PIM3	6.8
НСК	7.9	NEK2	7.5	PKAC-alpha	6.8
LYN	7.9	NEK3	7.5	PKAC-beta	6.8



SRC	7.9	NEK4	7.5	PKAC- gamma	6.8
YES1	7.9	NEK5	7.5	PKG1 (PRKG1)	6.8
CSF1R (FMS)	7.8	NEK6	7.5	PKG2 (PRKG2)	6.8
DDR2	7.8	NEK7	7.5	PLK1	6.8
EPHA1	7.8	NEK9	7.5	PLK2 (SNK)	6.8
EPHA2	7.8	p38-gamma (MAPK12)	7.5	PLK3	6.8
EPHA3	7.8	ROCK1	7.5	PLK4 (SAK)	6.8
EPHA4	7.8	ROCK2	7.5	PRAK (MAPKAPK5)	6.8
EPHA5	7.8	ROS1	7.5	PRK2 (PKN2)	6.8
ЕРНА6	7.8	SRPK1	7.5	PRKD1 (PKCmu)	6.8
ЕРНА7	7.8	SRPK2	7.5	PRKD2 (PKD2)	6.8
ЕРНА8	7.8	STK33	7.5	PRKD3 (PKCnu)	6.8
EPHB1	7.8	TESK1	7.5	QIK (SIK2)	6.8
EPHB2	7.8	TSSK1B (STK22B)	7.5	RIPK2	6.8
ЕРНВ3	7.8	TSSK2 (STK22C)	7.5	SIK (SIK1)	6.8
EPHB4	7.8	ULK1	7.5	SNARK (NUAK2)	6.8
FGFR1	7.8	ULK2	7.5	SRMS	6.8



FGFR2	7.8	ULK3	7.5	STK16	6.8
FGFR3	7.8	VRK1	7.5	STK3	6.8
FGFR4	7.8	VRK2	7.5	STK38 (NDR1)	6.8
FLT1 (VEGFR1)	7.8	WEE1	7.5	STK38L (NDR2)	6.8
FLT4 (VEGFR3)	7.8	YSK1 (STK25)	7.5	STK4 (MST1)	6.8
INSR	7.8	YSK4 (MAP3K19)	7.5	TAK1 (MAP3K7)	6.8
IGF1R	7.8	ZAP70	7.5	TBK1	6.8
MUSK	7.8	CAMKK1	7.4	TGFBR1 (ALK5)	6.8
PDGfra	7.8	CAMKK2	7.4	TNNI3K	6.8
RON (MST1R)	7.8	DCAMKL1	7.4	TNK1	6.8
ROR1	7.8	DCAMKL2	7.4	TRAD (TRAF2)	6.8
ROR2	7.8	DCAMKL3	7.4	TRIO	6.8
RYK	7.8	GAK	7.4	TRPM6	6.8
TIE1	7.8	JNK1 (MAPK8)	7.4	TXK	6.8
ABL1	7.7	JNK2 (MAPK9)	7.4	TYK2	6.8
ALK	7.7	JNK3 (MAPK10)	7.4	WNK1	6.8
ARG (ABL2)	7.7	MAP2K1 (MEK1)	7.4	WNK2	6.8



BMX (ETK)	7.7	MAP2K2 (MEK2)	7.4	WNK3	6.8
втк	7.7	MAP2K3 (MKK3)	7.4	WNK4	6.8
FES	7.7	MAP2K4 (MKK4)	7.4	YANK1 (STK32A)	6.8
FRK (RAK)	7.7	MAP2K5 (MEK5)	7.4	YANK2 (STK32B)	6.8
ITK	7.7	MAP2K6 (MKK6)	7.4	YANK3 (STK32C)	6.8
JAK1	7.7	MAP2K7 (MKK7)	7.4	ZC1 (HIPK2)	6.8
JAK2	7.7	MAP3K1 (MEKK1)	7.4	ZC2 (HIPK1)	6.8
JAK3	7.7	MAP3K2 (MEKK2)	7.4	ZC3 (DYRK2)	6.8
MATK (CHK)	7.7	MAP3K3 (MEKK3)	7.4	ZC4 (DYRK3)	6.8
SRMS	7.7	MAP3K4 (MEKK4)	7.4	DAPK1	6.5
TEC	7.7	MAP3K5 (ASK1)	7.4		
CSK	7.6	MAP4K2 (GCK)	7.4	_	
FAK (PTK2)	7.6	MAP4K3 (GLK)	7.4	_	
PYK2 (PTK2B)	7.6	MAP4K4 (HGK)	7.4	_	
BRK (PTK6)	7.6	MAP4K5 (KHS1)	7.4	_	



SIK3	7.6	MARK1	7.4
CAMK1	7.6	MARK2	7.4
CAMK1D	7.6	MARK3	7.4
CAMK1G	7.6	MARK4	7.4
CAMK2A	7.6	MEK1 (MAP2K1)	7.4
CAMK2B	7.6	MEK2 (MAP2K2)	7.4
CAMK2D	7.6	MEKK1 (MAP3K1)	7.4
CAMK2G	7.6	MELK	7.4
CAMK4	7.6	MKK3 (MAP2K3)	7.4
CDKL1	7.6	MKK4 (MAP2K4)	7.4
CDKL2	7.6	MKK6 (MAP2K6)	7.4
CDKL3	7.6	MKK7 (MAP2K7)	7.4
CDKL5	7.6	MLK1 (MAP3K9)	7.4
CHK1	7.6	MLK2 (MAP3K10)	7.4
CHK2	7.6	MLK3 (MAP3K11)	7.4
CK1A1	7.6	MNK1 (MKNK1)	7.4



CK1D	7.6	MNK2 (MKNK2)	7.4
CK1E	7.6	MRCKA (CDC42BPA)	7.4
CK1G1	7.6	MRCKB (CDC42BPB)	7.4
CK1G2	7.6	MSK1 (RPS6KA5)	7.4
CK1G3	7.6	MSK2 (RPS6KA4)	7.4
CK2A1	7.6	MSSK1 (STK23)	7.4
CK2A2	7.6	MST3 (STK24)	7.4
CLK3	7.6	MST4 (MAST4)	7.4
CLK4	7.6	MTOR (FRAP1)	7.4
DAPK2	7.6	MUSK	7.4
DAPK3 (ZIPK)	7.6	MYLK2	7.4
DMPK	7.6	MYLK3	7.4
DYRK1A	7.6	MYLK4	7.4
DYRK1B	7.6	NDR1 (STK38)	7.4
DYRK3	7.6	NDR2 (STK38L)	7.4
DYRK4	7.6	NEK1	7.4



ERK1 (MAPK3)	7.6	NEK10	7.4
ERK2 (MAPK1)	7.6	NEK11	7.4
ERK3 (MAPK6)	7.6	NEK8	7.4
ERK4 (MAPK4)	7.6	NIK (MAP3K14)	7.4
ERK5 (MAPK7)	7.6	NLK	7.4
ERK8 (MAPK15)	7.6	OSR1 (OXSR1)	7.4
GCK (MAP4K2)	7.6	p70S6K (RPS6KB1)	7.4
GRK1 (RHOK)	7.6	p70S6Kb (RPS6KB2)	7.4
GRK2 (ADRBK1)	7.6	p90RSK (RPS6KA1)	7.4
GRK3 (ADRBK2)	7.6	PASK	7.4
GRK4 (GPRK4)	7.6	PBK (TOPK)	7.4
GRK5 (GPRK5)	7.6	PDGFRa	7.4
GRK6 (GPRK6)	7.6	PDPK1 (PDK1)	7.4
GRK7 (GPRK7)	7.6	PEK (EIF2AK3)	7.4
GSK3A	7.6	PFTK1 (CDK14)	7.4



GSK3B 7.6 PIK3C2A 7.4 HASPIN (GSG2) 7.6 PIK3C2B 7.4 ICK 7.6 PIK3C2G 7.4 IKK-alpha (CHUK) 7.6 PIK3C3 7.4 IKK-beta (IKBKB) 7.6 PIK3CA 7.4 IKK-epsilon (IKBKE) 7.6 PIK3CB 7.4 ILK 7.6 PIK3CD 7.4 IRE1 (ERN1) 7.6 PIK3CG 7.4 IRAK1 7.6 PIK4CA 7.4 IRAK2 7.6 PIK4CB 7.4 IRAK3 (IRAKM) 7.6 PINK1 7.4 IRAK4 7.6 PITSLRE (CDK11) 7.4 IRR (INSRR) 7.6 PKACa 7.4 KALRN 7.6 PKACb 7.4 LATS1 7.6 PKCb 7.4 LIMK1 7.6 PKCd 7.4 LIMK2 7.6 PKCe 7.4				
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LIMK1 7.6 PKCd 7.4	LATS1	7.6	PKCa	7.4
	LATS2	7.6	PKCb	7.4
LIMK2 7.6 PKCe 7.4	LIMK1	7.6	PKCd	7.4
	LIMK2	7.6	PKCe	7.4

Data sourced from a comprehensive in vitro pharmacological profiling study.[3]



Experimental Protocols

The determination of the cross-reactivity profile of R406 involves several key experimental methodologies. These assays are designed to measure the direct interaction between the inhibitor and a large panel of kinases, providing a broad view of its selectivity.

In Vitro Kinase Binding Assay (KINOMEscan®)

This method is a competition-based binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.

Protocol Outline:

- Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion proteins.
- Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (R406) at a fixed concentration (e.g., 10 μM).
- Capture and Quantification: Kinases that are not inhibited by R406 will bind to the immobilized ligand and are captured on the solid support. The amount of bound kinase is quantified by detecting the DNA tag using quantitative PCR (qPCR).
- Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand. The results are often expressed as a percentage of control or a dissociation constant (Kd).[5]

In Vitro Isolated Enzyme Kinase Activity Assay

This assay directly measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.



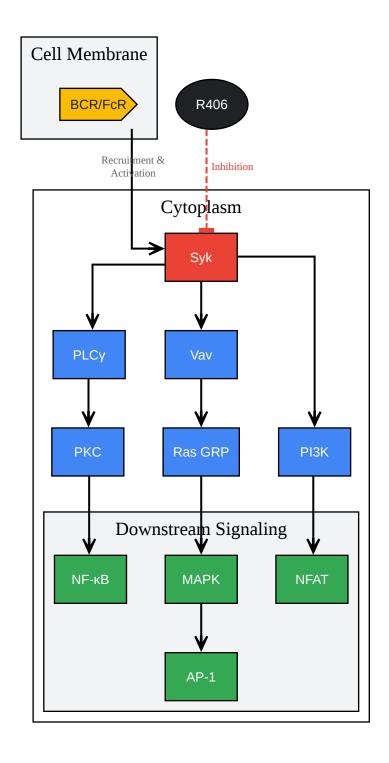
Protocol Outline:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a
 specific substrate (peptide or protein), and ATP in a suitable buffer. For R406 profiling,
 assays are typically performed at or near the Km for ATP.[3]
- Inhibitor Addition: R406 is serially diluted and added to the reaction mixture. A DMSO control (no inhibitor) is also included.
- Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
- Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is measured. Common detection methods include:
 - Radiometric Assays: Using radiolabeled ATP (e.g., ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based Assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[6]
 - Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
- Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of R406. The IC50 value is then determined by fitting the data to a doseresponse curve.[7]

Visualizing Biological and Experimental Frameworks

To further aid in the understanding of R406's mechanism and the methods used to characterize it, the following diagrams, generated using Graphviz (DOT language), illustrate the Syk signaling pathway and a general workflow for kinase inhibitor profiling.

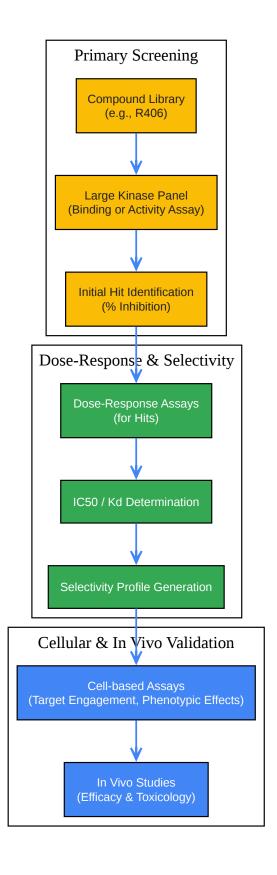




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Caption: Simplified Syk signaling pathway and the inhibitory action of R406.





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Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.



In conclusion, while R406 is a potent inhibitor of its primary target, Syk, it demonstrates a broad range of activity against numerous other kinases. This cross-reactivity profile, particularly its potent inhibition of kinases such as KDR (VEGFR2), has been linked to clinically observed side effects like hypertension.[3] A thorough understanding of this profile, facilitated by the data and methodologies presented in this guide, is essential for the continued development and clinical application of **Fostamatinib** and other kinase inhibitors.

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